3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
CAS No.: 124431-80-7
Cat. No.: VC0002279
Molecular Formula: C23H30ClN7O6
Molecular Weight: 536.0 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride - 124431-80-7](/images/no_structure.jpg)
CAS No. | 124431-80-7 |
---|---|
Molecular Formula | C23H30ClN7O6 |
Molecular Weight | 536.0 g/mol |
IUPAC Name | 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1 |
Standard InChI Key | QPHVMNOEKKJYJO-MJWSIIAUSA-N |
Isomeric SMILES | CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |
SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |
Canonical SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
CGS-21680 hydrochloride is systematically named 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride. Its molecular formula is C23H30ClN7O6, yielding a molecular weight of 535.98 g/mol . The stereochemical configuration at the (2R,3R,4S,5S) positions of the oxolane ring is critical for receptor binding specificity .
Structural Features
The compound integrates three key moieties:
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A purine base with an amino group at position 6.
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A ribose-like oxolane ring substituted with ethylcarbamoyl and dihydroxy groups.
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A phenylpropanoic acid tail linked via an ethylamino spacer .
This architecture enables selective interactions with adenosine A2A receptors while minimizing off-target effects .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 535.98 g/mol | |
XLogP3 | 0.5 | |
Hydrogen Bond Donors | 6 | |
Topological Polar SA | 198 Ų | |
Rotatable Bonds | 10 |
Synthesis and Production
Synthetic Pathways
The synthesis involves multi-step organic reactions starting from purine derivatives. Critical stages include:
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Glycosylation: Coupling the purine base to a protected ribose analog.
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Amidation: Introducing the ethylcarbamoyl group at the 5'-position.
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Conjugation: Attaching the phenylpropanoic acid moiety via ethylenediamine.
Stereochemical control during glycosylation ensures proper configuration at the (2R,3R,4S,5S) centers .
Industrial Scalability
While industrial production methods remain proprietary, laboratory-scale syntheses achieve purity ≥98% using reverse-phase HPLC purification . The hydrochloride salt form enhances solubility for in vivo applications .
Pharmacological Profile
Receptor Specificity
CGS-21680 exhibits 270-fold selectivity for A2A over A1 receptors (Ki = 27 nM vs. 7,300 nM) . In striatal tissue, it stimulates cAMP production with an EC50 of 110 nM, confirming A2A agonism . Notably, it shows negligible activity at A2B and A3 subtypes .
Cardiovascular System
CGS-21680 reduces venous resistance by 40–60% in rodent models while increasing cardiac output by 25–35% . These effects are mediated through A2A-dependent vasodilation in coronary and skeletal muscle vasculature .
Central Nervous System
In striatal slices, CGS-21680 elevates cAMP 4-fold without affecting dopamine release—contrasting with non-selective agonists like NECA that inhibit dopamine transmission . This dissociation underpins its utility in studying Parkinson’s disease pathophysiology .
Table 2: Pharmacodynamic Parameters
Parameter | Value | Tissue | Source |
---|---|---|---|
cAMP EC50 | 110 nM | Striatum | |
A2A Ki | 27 nM | Recombinant | |
Vasodilation Threshold | 10 nM | Coronary |
Therapeutic Applications
Neuroprotection
In Huntington’s disease models, CGS-21680 (1 mg/kg/day) reduces mutant huntingtin aggregates by 60% and preserves 85% of striatal volume compared to controls . Mechanistically, A2A activation enhances proteasomal clearance of misfolded proteins .
Anti-Inflammatory Effects
Through A2A receptors on immune cells, CGS-21680 suppresses TNF-α production by 70% in LPS-challenged macrophages (IC50 = 50 nM) . This suggests potential in treating cytokine storm syndromes.
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability in rats is limited (F = 15–20%) due to first-pass metabolism. Plasma protein binding exceeds 90%, with a volume of distribution of 2.1 L/kg . The compound crosses the blood-brain barrier, achieving CSF:plasma ratios of 0.3–0.5 .
Metabolic Pathways
Primary metabolism involves:
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Hepatic CYP3A4-mediated oxidation of the ethylcarbamoyl group.
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Esterase cleavage of the propanoic acid moiety.
Major metabolites lack A2A activity, with <10% excreted unchanged .
Research Applications
Radioligand Development
[3H]-CGS-21680 serves as a gold-standard ligand for A2A receptor autoradiography, exhibiting Kd = 14 nM in human striatal membranes . This enables precise mapping of receptor density in neurological disorders.
Behavioral Models
In MPTP-treated mice, CGS-21680 (0.3 mg/kg) improves rotarod performance by 40% and reduces catalepsy duration by 55%, validating its neurorestorative potential .
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